N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide
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Overview
Description
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-cyanophenylthiol: This intermediate can be synthesized by reacting 2-chlorobenzonitrile with thiourea in the presence of a base such as sodium hydroxide.
Formation of 2-[(2-cyanophenyl)sulfanyl]phenylamine: The 2-cyanophenylthiol is then reacted with 2-bromoaniline under reflux conditions to form the desired amine intermediate.
Synthesis of this compound: Finally, the amine intermediate is reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-chloroacetamide
- N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-bromoacetamide
- N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-iodoacetamide
Uniqueness
N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide is unique due to the presence of the phenoxyacetamide group, which can impart different physicochemical properties and biological activities compared to its halogenated analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications .
Properties
IUPAC Name |
N-[2-(2-cyanophenyl)sulfanylphenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c22-14-16-8-4-6-12-19(16)26-20-13-7-5-11-18(20)23-21(24)15-25-17-9-2-1-3-10-17/h1-13H,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBAQVJGZZBACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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